molecular formula C21H30N2O4 B6947043 N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide

Cat. No.: B6947043
M. Wt: 374.5 g/mol
InChI Key: CBTZUZDTOQRCCV-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide is a synthetic organic compound that features a piperidine ring, an ethoxybenzoyl group, and an oxolane ring

Properties

IUPAC Name

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-2-27-19-6-4-17(5-7-19)21(25)23-12-9-18(10-13-23)22-20(24)8-3-16-11-14-26-15-16/h4-7,16,18H,2-3,8-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTZUZDTOQRCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)CCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via an acylation reaction, often using ethoxybenzoyl chloride and a base such as triethylamine.

    Attachment of the Oxolane Ring: The oxolane ring is attached through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the piperidine intermediate.

    Final Coupling: The final step involves coupling the oxolane-substituted piperidine with a propanamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or oxolane derivatives.

Scientific Research Applications

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-(piperidin-4-yl)benzamide: Similar structure but lacks the oxolane ring.

    N-(4-ethoxybenzoyl)piperidine: Similar structure but lacks the propanamide group.

    N-(piperidin-4-yl)oxolane: Similar structure but lacks the ethoxybenzoyl group.

Uniqueness

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxolan-3-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethoxybenzoyl group enhances its lipophilicity, while the oxolane ring contributes to its stability and reactivity.

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